
4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H25ClFN3O2 and its molecular weight is 357.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide hydrochloride, also known by its CAS number 1396875-76-5, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a cyclopropyl and hydroxyethyl substituent, which may contribute to its pharmacological properties.
- Molecular Formula : C17H25ClFN3O2
- Molecular Weight : 357.8 g/mol
- CAS Number : 1396875-76-5
Property | Value |
---|---|
Molecular Formula | C17H25ClFN3O2 |
Molecular Weight | 357.8 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It has been studied for its potential effects on several pathways, particularly those involved in pain modulation and inflammation. The compound is believed to act as an antagonist at certain receptors, potentially influencing the TRPV1 pathway, which is crucial in pain perception and inflammatory responses .
Antinociceptive Effects
Research suggests that derivatives of piperazine, including this compound, exhibit significant antinociceptive properties. In animal models, it has been shown to reduce pain responses, indicating its potential utility in pain management therapies. The mechanism involves modulation of neurotransmitter release and receptor activity in the central nervous system .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and mediators, thus providing a therapeutic avenue for conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Analgesic Activity :
- Inflammation Modulation :
- Cancer Research :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:
Compound Name | Antinociceptive Activity | Anti-inflammatory Activity | Notes |
---|---|---|---|
This compound | Yes | Yes | Potential TRPV1 antagonist |
N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) | Yes | Moderate | Known TRPV1 antagonist |
N-(4-fluorobenzyl)-piperazine derivatives | Variable | Yes | Diverse biological profiles |
Wissenschaftliche Forschungsanwendungen
The compound exhibits significant biological activity, primarily as a modulator of prostaglandin receptors. Its mechanism involves antagonizing the Prostaglandin F2α (FP) receptor, which is crucial in managing uterine contractions. This property suggests its potential use in treating conditions like dysmenorrhea and preterm labor.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The following table summarizes various compounds and their respective activities based on structural modifications:
Compound | Substituent | IC50 (µM) | Activity |
---|---|---|---|
Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |
Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |
4-(2-Cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide | - | TBD | TBD |
Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values signify higher potency.
Case Studies and Clinical Relevance
Several case studies have highlighted the therapeutic potential of compounds similar to 4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide hydrochloride:
- Dysmenorrhea Management : Clinical trials have shown that compounds targeting FP receptors can significantly alleviate pain associated with dysmenorrhea. The effectiveness in reducing symptoms has been documented through various patient reports.
- Preterm Labor : Research indicates that antagonists of FP receptors may play a role in managing preterm labor by inhibiting uterine contractions, thus prolonging gestation in at-risk patients.
Eigenschaften
IUPAC Name |
4-(2-cyclopropyl-2-hydroxyethyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2.ClH/c18-15-5-1-13(2-6-15)11-19-17(23)21-9-7-20(8-10-21)12-16(22)14-3-4-14;/h1-2,5-6,14,16,22H,3-4,7-12H2,(H,19,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLOATARSJHYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.